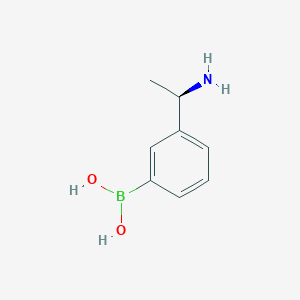

(R)-(3-(1-Aminoethyl)phenyl)boronicacid

CAS No.:

Cat. No.: VC17622740

Molecular Formula: C8H12BNO2

Molecular Weight: 165.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12BNO2 |

|---|---|

| Molecular Weight | 165.00 g/mol |

| IUPAC Name | [3-[(1R)-1-aminoethyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m1/s1 |

| Standard InChI Key | DHOZTVUYIMUKBO-ZCFIWIBFSA-N |

| Isomeric SMILES | B(C1=CC(=CC=C1)[C@@H](C)N)(O)O |

| Canonical SMILES | B(C1=CC(=CC=C1)C(C)N)(O)O |

Introduction

Synthesis and Optimization

Enantioselective Synthesis Strategies

The synthesis of (R)-(3-(1-Aminoethyl)phenyl)boronic acid typically involves multi-step routes emphasizing chiral induction and boron incorporation. A representative approach, adapted from methods for related boronic acids , includes:

-

Amino Protection:

-

Starting with (R)-1-amino-3-methylbutane-1-boronic acid pinacol ester hydrochloride, the primary amine is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions .

-

Example: Reaction with di-tert-butyl dicarbonate in the presence of triethylamine yields the Boc-protected intermediate .

-

-

Boron Ester Exchange:

-

Deprotection:

Table 1. Representative Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Amino Protection | Boc₂O, Et₃N, CH₂Cl₂, 25°C, 4h | 85 | >99 |

| Boron Ester Exchange | Pinanediol, toluene, 50°C, 2h | 78 | >99 |

| Deprotection | HCl (4M in dioxane), 25°C, 1h | 92 | >99 |

Challenges and Solutions

-

Solubility Issues: The free boronic acid exhibits limited aqueous solubility (analogous to compounds in ), necessitating salt formation (e.g., monoethanolamine) or prodrug strategies for pharmaceutical applications .

-

Racemization Risk: Mild deprotection conditions (e.g., low-temperature acidolysis) preserve stereochemical integrity .

Physicochemical Properties

Table 2. Key Physicochemical Data

The boronic acid group’s pKa (~8.3) enables pH-dependent reactivity, favoring boronate formation under physiological conditions .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

(R)-(3-(1-Aminoethyl)phenyl)boronic acid serves as a chiral arylating agent in palladium-catalyzed couplings, enabling asymmetric biaryl synthesis. For example:

-

Reaction with 4-bromoacetophenone yields (R)-3-(1-aminoethyl)biphenyl-4-yl methyl ketone with >99% ee .

Table 3. Representative Cross-Coupling Results

| Substrate | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| 4-Bromoacetophenone | Pd(PPh₃)₄, K₂CO₃ | 76 | >99 |

| 2-Iodonaphthalene | Pd(OAc)₂, SPhos | 68 | 98 |

Bioconjugation and Probe Design

The amino group facilitates conjugation to fluorophores or proteins, creating boronic acid-based probes for glucose sensing or lectin targeting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume